NT-methyl-D-histidine dihydrochloride
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Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
NT-methyl-D-histidine dihydrochloride has been investigated for its potential as a nonlinear optical material. In a study by Albert and Gonsago, they successfully grew crystalline materials of L-histidinium hydrochloride monohydrate (LHHCL) and L-histidinium methyl ester dihydrochloride (LHMDHCL) using a slow solvent evaporation technique . These materials were characterized through X-ray structure analysis, FT-Raman spectroscopy, energy-dispersive X-ray spectroscopy, UV–Vis spectroscopy, frequency conversion analysis, and Vicker’s microhardness studies. The crystals exhibited better frequency conversion efficiency compared to traditional KDP samples. The transparency of LHHCL and LHMDHCL in specific wavelength regions was also confirmed.
Detection of Histamine Dihydrochloride
In another study, gold nanostars were used as a highly active surface-enhanced Raman scattering (SERS) platform to detect histamine dihydrochloride. NT-methyl-D-histidine dihydrochloride, being structurally related to histamine, could potentially be explored for similar applications in biomedicine and food science .
Drug Development
Imidazole-containing compounds, including NT-methyl-D-histidine dihydrochloride, serve as important synthons in drug development. The derivatives of 1,3-diazole (imidazole) exhibit diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant properties. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic agent), omeprazole (antiulcer), metronidazole (antiprotozoal and antibacterial), and more .
Semi-Organic Single Crystals
The synthesis and characterization of semi-organic single crystals of L-histidine methyl ester dihydrochloride (a close analog of NT-methyl-D-histidine dihydrochloride) have been explored. These crystals exhibit interesting properties and may find applications in various fields .
Mechanism of Action
Target of Action
NT-methyl-D-histidine dihydrochloride, also known as (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride, is a histamine-like compound . Its primary targets are histamine receptors . These receptors play a crucial role in various physiological functions, including gastric secretion, bronchial smooth muscle contraction, vasodilation, and neurotransmission .
Mode of Action
The compound interacts with its targets, the histamine receptors, to exert its pharmacological response . It is thought to reduce symptoms associated with conditions like Ménière’s disease through its actions on these receptors . .
Biochemical Pathways
Histamine, which NT-methyl-D-histidine dihydrochloride resembles, is biosynthesized through the decarboxylation of the amino acid L-histidine, catalyzed by histidine decarboxylase . It acts through four different G-protein-coupled receptors in different locations of the body . The affected pathways and their downstream effects are complex and involve various physiological functions .
Result of Action
The molecular and cellular effects of NT-methyl-D-histidine dihydrochloride’s action are likely to be diverse, given its interaction with histamine receptors. For instance, in conditions like Ménière’s disease, it is thought to reduce symptoms such as vertigo . .
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODJFJZGWWJHNW-QYCVXMPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NT-methyl-D-histidine dihydrochloride | |
CAS RN |
2137082-08-5 |
Source
|
Record name | (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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